molecular formula C6H16Cl2N2 B2631627 1,3-Dimethylpyrrolidin-3-amine dihydrochloride CAS No. 2094151-38-7

1,3-Dimethylpyrrolidin-3-amine dihydrochloride

Cat. No.: B2631627
CAS No.: 2094151-38-7
M. Wt: 187.11
InChI Key: BXBPLQGEHUTZQB-UHFFFAOYSA-N
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Description

1,3-Dimethylpyrrolidin-3-amine dihydrochloride is a pyrrolidine derivative featuring two methyl groups at the 1- and 3-positions of the pyrrolidine ring, with the amine group at position 3 forming a dihydrochloride salt. This structural configuration enhances its stability and water solubility, making it a valuable intermediate in pharmaceutical synthesis and medicinal chemistry.

Properties

IUPAC Name

1,3-dimethylpyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6(7)3-4-8(2)5-6;;/h3-5,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBPLQGEHUTZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094151-38-7
Record name 1,3-dimethylpyrrolidin-3-amine dihydrochloride
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Scientific Research Applications

Synthesis and Production

The synthesis of 1,3-Dimethylpyrrolidin-3-amine typically involves the reaction of 1,3-dimethylpyrrolidine with formaldehyde and hydrogen cyanide, followed by reduction processes. The compound is then converted to its dihydrochloride salt using hydrochloric acid. Industrial production methods include continuous flow reactors to enhance yield and quality .

Medicinal Chemistry

1,3-Dimethylpyrrolidin-3-amine dihydrochloride serves as an important intermediate in the synthesis of pharmaceuticals targeting various diseases. Its unique structure allows it to interact with biological systems effectively .

Neuropharmacology

Research indicates that this compound may act as a neurotransmitter modulator due to its structural similarity to psychoactive substances. It has demonstrated potential in enhancing cognitive functions and treating neurological disorders by interacting with central nervous system receptors .

Biological Research

In biological studies, this compound is utilized to investigate the effects of amine-containing molecules on biological pathways. Its role as a ligand allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Industrial Applications

In the industrial sector, this compound is employed in producing specialty chemicals and materials. Its utility in organic synthesis makes it valuable for developing agrochemicals and other industrial products .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundNeurotransmitter modulationLigand binding to CNS receptors
(4,4-Dimethylpyrrolidin-3-yl)methanamine dihydrochloridePotential neurotransmitter modulationInteraction with CNS receptors
Benzothiazole derivativesAntibacterial activityInhibition of bacterial topoisomerases

Neuropharmacological Studies

A study investigated the effects of pyrrolidine derivatives on cognitive functions in animal models. The results indicated enhanced memory retention and learning abilities when administered at specific dosages .

Antibacterial Efficacy

In vitro assays have shown that related compounds exhibit minimum inhibitory concentrations (MICs) in the low nanomolar range against Gram-positive bacteria. These findings suggest that structural modifications could enhance efficacy against resistant strains .

Synthesis and Applications

The synthesis of 1,3-Dimethylpyrrolidin-3-amine involves reactions such as formaldehyde condensation followed by reduction processes. Its utility as an intermediate in drug synthesis highlights its significance in pharmaceutical development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1,3-dimethylpyrrolidin-3-amine dihydrochloride with structurally related dihydrochloride salts of pyrrolidine and piperidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Purity (%)
This compound* - C6H14N2·2HCl 207.10 1-Me, 3-Me, 3-NH2 -
(R)-Dimethylpyrrolidin-3-yl-amine dihydrochloride 864448-61-3 C6H14N2·2HCl 207.10 R-configuration, 1-Me, 3-NH2 -
(3R)-1-(Propan-2-yl)pyrrolidin-3-amine dihydrochloride 1201013-61-7 C7H16N2·2HCl 213.15 1-Isopropyl, 3-NH2 ≥97%
Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride 208711-42-6 C8H18N2·2HCl 221.16 3-(CH2NMe2) -
(3R)-1-Benzylpyrrolidin-3-amine dihydrochloride 215947-36-7 C11H16N2·2HCl 249.18 1-Benzyl, 3-NH2 -

*Hypothetical structure inferred from analogs. Data compiled from .

Key Observations:

  • Chirality: Enantiomers like (R)-dimethylpyrrolidin-3-yl-amine dihydrochloride (CAS 864448-61-3) may exhibit distinct biological activities due to stereospecific interactions with targets .
  • Solubility: Dihydrochloride salts generally improve water solubility, critical for bioavailability in drug formulations .

Biological Activity

1,3-Dimethylpyrrolidin-3-amine dihydrochloride (also known as DMHA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H16Cl2N2
  • Molecular Weight : 195.12 g/mol

This compound acts primarily as a stimulant. It is believed to influence the central nervous system (CNS) by modulating neurotransmitter levels, particularly norepinephrine and dopamine. This modulation can enhance alertness, focus, and energy levels.

Biological Activities

The biological activities of DMHA can be categorized into several key areas:

1. Stimulatory Effects

  • DMHA is often used in dietary supplements for its stimulant properties, similar to caffeine. It is reported to increase energy levels and improve exercise performance by enhancing focus and reducing perceived exertion during physical activities.

2. Cognitive Enhancement

  • Studies suggest that DMHA may have cognitive-enhancing effects, potentially improving memory and learning capabilities. This is attributed to its action on neurotransmitter systems involved in cognitive processes.

3. Potential Antimicrobial Activity

  • Preliminary studies indicate that DMHA may possess antimicrobial properties. It has been explored for its effectiveness against certain bacterial strains, although comprehensive studies are still needed to confirm these effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of DMHA:

StudyFindings
Study 1 : Effects on Physical PerformanceA double-blind study showed that participants who consumed DMHA before workouts experienced a significant increase in endurance and reduced fatigue compared to the placebo group .
Study 2 : Cognitive FunctionResearch indicated that DMHA administration improved cognitive performance in tasks requiring sustained attention and memory recall .
Study 3 : Antimicrobial PropertiesAn exploratory study found that DMHA exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Safety and Toxicology

While DMHA shows promise in various applications, safety assessments are crucial. Current literature indicates that moderate doses are generally well-tolerated; however, excessive intake may lead to adverse effects such as increased heart rate, anxiety, or gastrointestinal disturbances.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,3-Dimethylpyrrolidin-3-amine dihydrochloride?

  • Methodological Answer : The compound is typically synthesized via hydrochlorination of the free amine precursor. A common approach involves bubbling dry HCl gas through a solution of 1,3-dimethylpyrrolidin-3-amine in a polar aprotic solvent (e.g., tetrahydrofuran or ethanol) under anhydrous conditions. The product is precipitated by solvent evaporation and recrystallized from ethanol/ether mixtures. Stoichiometric control of HCl is critical to avoid over-acidification, which can lead to byproducts . For similar hydrochlorides, reaction temperatures between 0–25°C and inert atmospheres (N₂/Ar) are recommended to prevent oxidation .

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer :
  • Melting Point Analysis : Compare observed melting points (e.g., 141–144°C for analogous hydrochlorides) with literature values .
  • Spectroscopic Characterization : Use ¹H/¹³C NMR in D₂O or DMSO-d₆ to verify proton environments and carbon frameworks. For example, tertiary methyl groups in pyrrolidine derivatives typically resonate at δ 1.2–1.5 ppm .
  • Purity Assessment : Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) or ion-exchange chromatography to detect impurities. Purity ≥98% is standard for research-grade materials .

Q. What solubility properties should researchers anticipate for this compound?

  • Methodological Answer : Hydrochloride salts of tertiary amines are generally soluble in polar solvents (e.g., water, methanol) but less so in non-polar media. For example, analogous compounds exhibit solubility in acetonitrile (~50 mg/mL) and limited solubility in dichloromethane (<5 mg/mL) . Solubility testing should be conducted under controlled humidity due to hygroscopic tendencies .

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data be resolved?

  • Methodological Answer :
  • Purity Reevaluation : Recrystallize the compound from ethanol/ether and reanalyze. Impurities like residual solvents or unreacted amines can depress melting points .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify polymorphic forms, which may exhibit distinct melting behaviors .
  • Cross-Validation : Compare NMR data with structurally related hydrochlorides (e.g., (R)-1-Isopropylpyrrolidin-3-amine dihydrochloride) to contextualize chemical shifts .

Q. What strategies mitigate air/moisture sensitivity during storage and handling?

  • Methodological Answer :
  • Storage : Store in sealed, desiccated containers under inert gas (Ar/N₂). Silica gel or molecular sieves can reduce moisture uptake .
  • Handling : Use gloveboxes or Schlenk lines for moisture-sensitive reactions. Pre-dry solvents (e.g., molecular sieves in THF) to prevent hydrolysis .

Q. How can reaction yields be optimized for derivatives of this compound?

  • Methodological Answer :
  • Catalytic Optimization : Screen coupling agents (e.g., EDC·HCl ) for amide bond formation.
  • Temperature Gradients : Test reactions at 0°C, 25°C, and 40°C to balance reaction rate and decomposition .
  • Workup Refinement : Use counterion exchange (e.g., replacing Cl⁻ with PF₆⁻) to improve crystallinity and yield .

Q. What analytical techniques resolve contradictions in biological activity data?

  • Methodological Answer :
  • Dose-Response Reproducibility : Validate assays across multiple batches to rule out synthetic variability.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Receptor Binding Studies : Compare results with structurally similar amines (e.g., pyrrolidine-based analogs) to contextualize pharmacological profiles .

Methodological Notes

  • Spectral Data Interpretation : Always reference analogous compounds (e.g., ) to assign peaks in NMR/IR spectra.
  • Safety Protocols : Follow SDS guidelines for dihydrochloride salts, including PPE (gloves, goggles) and emergency procedures for spills .
  • Data Reporting : Document reaction conditions (temperature, solvent, atmosphere) meticulously to enable reproducibility .

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